Cas no 303-48-0 (5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl-)

5H-Dibenz[b,f]azepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-, is a chemically modified dibenzazepine derivative with potential applications in pharmaceutical research and development. Its structure features a chloro-substituted tricyclic core and a propanamine side chain with an N-methyl group, which may influence its binding affinity and pharmacological properties. This compound is of interest due to its structural similarity to tricyclic antidepressants and neuroactive agents, suggesting possible utility in CNS-targeted studies. The chloro substitution enhances its reactivity and selectivity, making it a valuable intermediate for further derivatization. High purity and well-defined synthesis pathways ensure reproducibility for research applications. Its stability and solubility profile facilitate handling in experimental settings.
5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl- structure
303-48-0 structure
Product name:5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl-
CAS No:303-48-0
MF:C18H21ClN2
MW:300.825743436813
MDL:MFCD00792880
CID:315416
PubChem ID:57654438

5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl- Chemical and Physical Properties

Names and Identifiers

    • 5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl-
    • N-DESMETHYLCLOMIPRAMINE HYDROCHLORIDE
    • NORCLOMIPRAMINE HYDROCHLORIDE
    • [3-(3-chloro-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-propyl]-methyl-amine
    • Chlordesipramine
    • Demethylchlomipramine
    • Demethylchlorimipramine
    • Desmethylchlomipramine
    • Desmethylchlorimipramine
    • desmethylclomipramine
    • N-Demethylclomipramine
    • N-Desmethylchlomipramine
    • n-desmethylclomipramine
    • N-Desmethylclomipramine HCl
    • Norclomipramine
    • BRD-K52696183-003-01-0
    • UNII-01DN47PPQG
    • SCHEMBL11384662
    • Q27215299
    • AMINOGUANIDINECARBONATE
    • 01DN47PPQG
    • 3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methyl-1-propanamine #
    • 5H-Dibenz[b,f]azepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-
    • DESMETHYLCLOMIPRAMINE [WHO-DD]
    • 5H-Dibenz(b,f)azepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-
    • GP-38025
    • 303-48-0
    • 3-(3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine
    • NS00002989
    • 3-Chloro-10,11-dihydro-N-methyl-5H-dibenz(b,f)azepine-5-propanamine
    • 3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine
    • DTXSID70952663
    • VPIXQGUBUKFLRF-UHFFFAOYSA-N
    • CHEBI:124969
    • Norchlorimipramine
    • AS-80832
    • N-Desmethyl Clomipramine
    • CLOMIPRAMINE_met008
    • HY-12388
    • CS-0011242
    • MDL: MFCD00792880
    • Inchi: InChI=1S/C18H21ClN2/c1-20-11-4-12-21-17-6-3-2-5-14(17)7-8-15-9-10-16(19)13-18(15)21/h2-3,5-6,9-10,13,20H,4,7-8,11-12H2,1H3
    • InChI Key: KMDDAZOLOSKTKZ-UHFFFAOYSA-N
    • SMILES: CNCCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)Cl

Computed Properties

  • Exact Mass: 336.11600
  • Monoisotopic Mass: 300.139326
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 15.3

Experimental Properties

  • Density: 1.129
  • Boiling Point: 439.5°Cat760mmHg
  • Flash Point: 219.6°C
  • Refractive Index: 1.583
  • PSA: 15.27000
  • LogP: 5.44410

5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl- Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H312-H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36
  • Hazardous Material Identification: Xn
  • Risk Phrases:R20/21/22

5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
S406380-25mg
Norclomipramine hydrochloride , ~99%(TLC)
303-48-0 powder
25mg
RMB 1873.82 2025-02-21
eNovation Chemicals LLC
D768906-10mg
5H-Dibenz[b,f]azepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-
303-48-0 99%
10mg
$355 2023-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N923046-10mg
Norclomipramine hydrochloride
303-48-0 99%
10mg
¥933.30 2022-09-01
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N1280-10MG
5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl-
303-48-0
10mg
¥1427 2023-11-12
Cooke Chemical
S406380-10mg
Norclomipramine hydrochloride , ~99%(TLC)
303-48-0 powder
10mg
RMB 895.39 2025-02-21
eNovation Chemicals LLC
D768906-25mg
5H-Dibenz[b,f]azepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-
303-48-0 99%
25mg
$760 2023-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
N1280-25MG
5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl-
303-48-0
25mg
¥2808.94 2023-11-12

Additional information on 5H-Dibenz[b,f]azepine-5-propanamine,3-chloro-10,11-dihydro-N-methyl-

5H-Dibenz[b,f]azepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-

CAS No: 303-48-0 is a unique chemical compound with the name 5H-Dibenz[b,f]azepine-5-propanamine, 3-chloro-10,11-dihydro-N-methyl-. This compound has garnered significant attention in the scientific community due to its intriguing structure and potential applications in various fields. The molecule is characterized by a dibenzazepine framework, which is a fused bicyclic system consisting of two benzene rings and an azepine ring. The presence of a propanamine group and a chlorine substituent adds complexity to its structure, making it a subject of interest for researchers in medicinal chemistry and materials science.

Recent studies have highlighted the potential of this compound as a precursor for drug development. Its unique structure allows for the exploration of various pharmacological activities, including anti-inflammatory and antioxidant properties. Researchers have employed advanced computational methods to predict its bioavailability and toxicity profiles, which are critical factors in drug design. These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents.

In addition to its pharmacological applications, 5H-Dibenz[b,f]azepine-5-propanamine has shown promise in materials science. Its rigid and planar structure makes it an ideal candidate for use in organic electronics, particularly in the development of semiconducting materials. Scientists have investigated its electronic properties using density functional theory (DFT) calculations, revealing its potential as a building block for organic field-effect transistors (OFETs). This dual functionality underscores the versatility of this compound across multiple disciplines.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have optimized synthetic routes by incorporating green chemistry principles, such as using recyclable catalysts and minimizing waste generation. These advancements not only enhance the efficiency of production but also align with global efforts to promote sustainable chemical practices.

Furthermore, the environmental impact of this compound has been a topic of recent research. Studies have assessed its biodegradability and ecotoxicity under various conditions, providing valuable insights into its safe handling and disposal. These findings are crucial for industries considering the adoption of this compound in their processes.

In conclusion, CAS No: 303-48-0, or 5H-Dibenz[b,f]azepine-5-propanamine, represents a fascinating intersection of chemistry and technology. Its structural complexity offers numerous opportunities for innovation across diverse fields, from drug discovery to materials science. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing scientific knowledge and practical applications.

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